Bienvenue dans la boutique en ligne BenchChem!

3-(oxetan-3-yl)benzaldehyde

Metabolic Stability ADME Drug Metabolism

This meta-substituted oxetane-benzaldehyde (CAS 1556126-15-8) offers a strategic advantage in FBDD and lead optimization. Its oxetane ring directly addresses lipophilicity and metabolic stability liabilities common in flat, aromatic compounds. The reactive aldehyde handle enables rapid diversification for kinase inhibitor or PROTAC library synthesis. Ensure your research program benefits from the validated 3D chemical space this scaffold provides.

Molecular Formula C10H10O2
Molecular Weight 162.2
CAS No. 1556126-15-8
Cat. No. B6227697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(oxetan-3-yl)benzaldehyde
CAS1556126-15-8
Molecular FormulaC10H10O2
Molecular Weight162.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Oxetan-3-yl)benzaldehyde CAS 1556126-15-8: Procurement Guide for the Oxetane-Aldehyde Building Block


3-(Oxetan-3-yl)benzaldehyde (CAS 1556126-15-8) is an organic compound consisting of a benzaldehyde core directly linked to an oxetane ring. The oxetane ring is a four-membered oxygen-containing heterocycle that has gained significant traction in medicinal chemistry as a privileged motif due to its low molecular weight, high polarity, and three-dimensional character [1]. The presence of the reactive aldehyde group provides a versatile synthetic handle for derivatization through condensation, nucleophilic addition, and reductive amination reactions, while the oxetane ring introduces the potential to beneficially modulate physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability [2].

Why 3-(Oxetan-3-yl)benzaldehyde Cannot Be Interchanged with Regioisomers or Alternative Four-Membered Heterocycles


The specific attachment of the oxetane ring to the meta position of the benzaldehyde ring is a critical determinant of molecular properties and downstream application outcomes. Regioisomers such as 2-(oxetan-3-yl)benzaldehyde (CAS 1394295-24-9) and 4-(3-oxetanyl)benzaldehyde (CAS 1510237-01-0) share the same molecular formula but differ in the substitution pattern on the aromatic ring, which directly influences the compound's electronic distribution, reactivity, and the geometry of the resulting chemical space [1]. Similarly, substituting the oxetane oxygen with nitrogen yields an azetidine analog, which alters hydrogen-bonding capacity and basicity, leading to divergent pharmacokinetic profiles [2]. The oxetane ring itself, as a non-classical isostere of the carbonyl group, imparts a specific combination of polarity and three-dimensionality that cannot be replicated by other small rings [3]. Therefore, selecting the correct building block is essential for achieving the intended physicochemical modulation in a drug discovery or chemical biology program.

Quantitative Differentiation Evidence for 3-(Oxetan-3-yl)benzaldehyde


Metabolic Stability in Human Liver Microsomes for 3-(Oxetan-3-yl)benzaldehyde

3-(Oxetan-3-yl)benzaldehyde has been evaluated for its metabolic stability in human liver microsomes S9 fraction, assessing UGT-mediated metabolism. The compound was incubated at a concentration of 5 µM for 60 minutes in the presence of UDPGA, and the percentage of parent compound remaining was measured by UPLC-MS analysis. The metabolic stability was reported as 38% remaining, indicating a moderate degree of metabolic turnover . This data provides a quantitative baseline for comparing the metabolic fate of this specific regioisomer when incorporated into larger molecular constructs, relative to alternative oxetane-substituted benzaldehydes or other heterocyclic building blocks.

Metabolic Stability ADME Drug Metabolism

Regioisomeric Variation in Synthetic Accessibility: 3- vs. 2- and 4-Oxetanylbenzaldehydes

The three regioisomers of oxetan-3-ylbenzaldehyde (ortho, meta, and para) are all synthetically accessible building blocks, but their commercial availability and reported synthetic routes differ. The 3-(oxetan-3-yl)benzaldehyde (meta isomer) is prepared via a nickel-mediated alkyl-aryl Suzuki coupling, a method that has been specifically optimized for installing the oxetan-3-yl group onto aromatic systems [1]. In contrast, alternative synthetic approaches for the ortho and para isomers may involve different reaction conditions or starting materials, which can affect the cost, scalability, and purity profile of the final compound. For instance, the para isomer (4-(3-oxetanyl)benzaldehyde) is also available as a building block but is listed with distinct supplier catalog numbers and purity specifications [2]. This regioisomeric variation in synthetic methodology and commercial sourcing necessitates a specific selection based on the intended position of the oxetane ring in the target molecule.

Synthetic Chemistry Regioisomer Comparison Building Block Availability

Oxetane vs. Azetidine Scaffold Differentiation in Property Modulation

The oxetan-3-yl and azetidin-3-yl substituents are both considered privileged motifs in medicinal chemistry, yet their distinct heteroatom composition leads to different physicochemical consequences. While specific data for 3-(oxetan-3-yl)benzaldehyde is not directly available, the broader class of oxetane-containing compounds is well-documented to reduce lipophilicity (LogD) and increase aqueous solubility compared to their carbonyl or gem-dimethyl counterparts [1]. In contrast, the azetidine nitrogen introduces a basic center, which can increase LogD at physiological pH and alter pKa profiles, thereby affecting permeability and off-target binding [2]. This fundamental difference in hydrogen-bonding capacity and basicity means that oxetane and azetidine building blocks are not interchangeable; the choice between them represents a strategic decision in drug design to fine-tune ADME properties. For a medicinal chemist, selecting 3-(oxetan-3-yl)benzaldehyde over a hypothetical 3-(azetidin-3-yl)benzaldehyde is a deliberate step toward achieving a more neutral, polar, and metabolically stable fragment.

Medicinal Chemistry Physicochemical Properties Isosteric Replacement

Recommended Application Scenarios for Procuring 3-(Oxetan-3-yl)benzaldehyde


Fragment-Based Drug Discovery (FBDD) Libraries Requiring Three-Dimensionality and Metabolic Tuning

3-(Oxetan-3-yl)benzaldehyde is an ideal fragment for inclusion in FBDD libraries aimed at challenging targets where flat, aromatic compounds have failed. The oxetane ring provides a vector out of the plane of the benzaldehyde ring, offering a significant advantage in accessing novel three-dimensional chemical space [1]. The availability of quantitative metabolic stability data (38% remaining in human liver microsomes after 60 min) allows for early triaging of fragment hits based on predicted clearance profiles, a critical step in hit-to-lead optimization .

Synthesis of Oxetane-Containing Kinase Inhibitors or Targeted Protein Degraders (PROTACs)

The oxetane motif is increasingly used to fine-tune the physicochemical properties of kinase inhibitors and PROTAC molecules, where solubility and metabolic stability are paramount. The aldehyde handle on 3-(oxetan-3-yl)benzaldehyde allows for rapid diversification through reductive amination or other carbonyl chemistry to generate focused libraries of potential inhibitors [1]. Its use can help address common liabilities such as high lipophilicity and rapid clearance, which are often observed in lead series for these modalities.

Exploration of Oxetane as a Bioisostere for Carbonyl or Gem-Dimethyl Groups in Lead Optimization

In lead optimization programs where a carbonyl group or a gem-dimethyl moiety is identified as a metabolic or solubility liability, 3-(oxetan-3-yl)benzaldehyde serves as a direct source of the oxetane isostere. Replacing these groups with an oxetane can significantly reduce LogD, increase aqueous solubility, and improve metabolic stability [1]. This strategic replacement is a well-validated approach in medicinal chemistry to rescue failing lead series without drastically altering molecular weight or target binding affinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(oxetan-3-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.